
2-Methylpyrazine
Overview
Description
2-Methylpyrazine (C₅H₆N₂) is a heterocyclic aromatic compound characterized by a six-membered ring containing two nitrogen atoms at the 1,4-positions and a methyl substituent at the 2-position. It is a key contributor to roasted, nutty, and caramel-like aromas in thermally processed foods such as roasted teas, coffee, baked goods, and fermented products . Its formation is primarily linked to the Maillard reaction and Strecker degradation, where reducing sugars react with amino acids or peptides during heating . Industrial synthesis routes include catalytic dehydrocyclization of glycerol over Zn-Cr-O mixed oxides and cyclization of ethylenediamine with propylene glycol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpyrazine can be synthesized through several methods:
Catalytic Dehydrogenation of 2-Methylpiperazine: This method involves the dehydrogenation of 2-methylpiperazine using a suitable catalyst such as palladium on carbon at elevated temperatures.
Condensation of Methylglyoxal with Ethylenediamine: This method involves the reaction of methylglyoxal with ethylenediamine under acidic conditions to form this compound.
Dehydrocyclization of Crude Glycerol: This method utilizes crude glycerol and ethylenediamine in the presence of a zinc-chromium oxide catalyst to produce this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic dehydrogenation of 2-methylpiperazine or the condensation of methylglyoxal with ethylenediamine. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to 2-methylpiperazine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: 2-Methylpiperazine.
Substitution: Various substituted pyrazines depending on the substituent introduced.
Scientific Research Applications
2-Methylpyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylpyrazine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazines
Structural and Functional Group Variations
Pyrazines differ in substituent type, position, and number, which influence their physicochemical properties and flavor profiles:
Key Observations :
- Alkyl substituents (methyl, ethyl) enhance volatility and lower odor thresholds, intensifying roasted flavors .
- Ethyl groups contribute to smoky nuances, while multiple methyl groups increase sweetness .
Formation Pathways and Thermal Stability
- This compound : Forms optimally at 140°C/90min in Maillard systems , with concentrations peaking after 12h of roasting .
- 2,5-Dimethylpyrazine : Dominates in hydrolyzed sunflower seed peptide models at 140°C/90min , requiring longer heating times for maximal yield.
- 2-Ethyl-5-methylpyrazine : Generated via lipid oxidation alongside the Maillard reaction, showing a delayed concentration peak compared to this compound .
Kinetic Data :
- First-order kinetic models (R² ≈ 1) describe this compound formation during roasting, indicating predictable reaction dynamics .
- Substituted pyrazines like 2,3,5-trimethylpyrazine exhibit lower thermal stability due to steric hindrance, degrading faster at high temperatures .
Aroma Thresholds and Sensory Impact
Key Insight : Ethyl-substituted pyrazines have lower thresholds, making them potent aroma contributors even at trace levels .
Industrial and Biomedical Relevance
Biomedical Considerations
- This compound was initially identified as a volatile organic compound (VOC) in urine and lung cancer cell lines but later excluded as a biomarker due to inconsistent release patterns .
Biological Activity
2-Methylpyrazine (2-MP) is a volatile organic compound belonging to the pyrazine family, known for its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activities associated with 2-MP, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its distinct aroma and is commonly found in various food products. It can be synthesized through several methods, including the reaction of glycerol with ethylenediamine over zinc-chromium oxide catalysts, which has shown promising yields of 2-MP under optimized conditions .
Antimicrobial Activity
Research indicates that 2-MP exhibits significant antimicrobial properties. A study demonstrated that it can inhibit the growth of various bacterial strains, making it a candidate for applications in food preservation and agriculture. The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell walls and induce oxidative stress within microbial cells .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Escherichia coli | 0.5 mg/mL | Cell wall disruption |
Staphylococcus aureus | 0.3 mg/mL | Induction of oxidative stress |
Salmonella enterica | 0.4 mg/mL | DNA damage response |
Antioxidant Properties
In addition to its antimicrobial effects, 2-MP has been identified as a potent antioxidant. It scavenges free radicals and protects cells from oxidative damage, which is crucial for preventing chronic diseases related to oxidative stress . The antioxidant activity of 2-MP has been compared favorably with well-known antioxidants such as α-tocopherol.
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
---|---|---|
This compound | 85 | 20 |
α-Tocopherol | 90 | 15 |
Gallic Acid | 80 | 25 |
Case Studies on Therapeutic Potential
Recent studies have explored the therapeutic potential of 2-MP in various contexts:
- Neuroprotective Effects : Research indicates that 2-MP may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation .
- Cancer Research : In vitro studies have shown that 2-MP can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanisms involve the activation of stress response pathways that lead to cell death in malignant cells .
- Food Safety Applications : Given its antimicrobial properties, 2-MP is being investigated as a natural preservative in food products to extend shelf life and ensure safety from pathogenic bacteria .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-methylpyrazine, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via catalytic ammoxidation of this compound precursors using MoVPO catalysts, where temperature (optimal range: 300–350°C) and ammonia flow rate critically affect conversion efficiency . Alternatively, glycerol conversion over ZnO-ZnCr₂O₄ catalysts provides a sustainable route, with selectivity influenced by catalyst acidity and reaction time . Coordination polymer synthesis (e.g., with Ag trifluoroacetate) requires precise stoichiometric control and solvent selection (e.g., ethanol/water mixtures) to stabilize the crystalline structure .
Q. How is this compound detected and quantified in complex matrices like food or biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) paired with solid-phase microextraction (SPME) is widely used. For example, SPME fibers coated with divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) enable selective extraction from roasted coffee or meat, with quantification via external calibration curves . Key parameters include desorption temperature (250°C) and equilibration time (30 min) to minimize matrix interference .
Q. What role does this compound play in Maillard reaction pathways, and how do amino acids influence its formation?
- Methodological Answer : this compound arises from Strecker degradation intermediates, particularly valine (strong correlation: r = 0.59, p < 0.05), via condensation of α-ketone radicals . Experimental designs using isotope-labeled amino acids (e.g., ¹³C-valine) in model systems confirm its origin, with reaction kinetics dependent on pH (optimal: 6–7) and thermal treatment duration .
Advanced Research Questions
Q. How can stable isotope analysis (δ¹⁵N, δ²H) differentiate synthetic vs. naturally derived this compound in food authenticity studies?
- Methodological Answer : Synthetic this compound exhibits δ²HV-SMOW values of +15‰ to +40‰, while naturally derived variants (e.g., from coffee) show δ²HV-SMOW as low as -117‰ due to biosynthetic fractionation . Compound-specific isotope analysis (CSIA) via GC-irMS requires careful calibration with certified reference materials and validation of extraction efficiency (>95%) to avoid isotopic fractionation during sample preparation .
Q. What non-adiabatic dynamics govern the excited-state behavior of this compound, and how do they compare to pyrazine?
- Methodological Answer : Femtosecond photoelectron imaging reveals that this compound undergoes intersystem crossing (ISC) from the S₁ state to triplet states within 200–500 fs, influenced by reduced symmetry compared to pyrazine . Time-resolved angular distributions and Rydberg state identification (e.g., 3s/3p orbitals) require pump-probe laser setups with <50 fs resolution and density functional theory (DFT) calculations to map potential energy surfaces .
Q. How does this compound interact with microbial communities in fermented foods, and what metabolic pathways are involved?
- Methodological Answer : In fermented condiments like jiang, this compound production correlates with Staphylococcus and Tetragenococcus activity. Metagenomic sequencing (e.g., shotgun) combined with LC-MS/MS identifies glycine conjugation (9–14% of metabolites) and hydroxylation pathways . Anaerobic batch cultures with controlled O₂ levels (microaerophilic conditions) enhance yield by 30% compared to aerobic fermentation .
Properties
IUPAC Name |
2-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-4-6-2-3-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWHJQAVHZEVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047620 | |
Record name | 2-Methylpyrazine | |
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Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with a nutty, cocoa-like odour | |
Record name | 2-Methylpyrazine | |
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Record name | Methylpyrazine | |
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Record name | 2-Methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/848/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
135.00 °C. @ 761.00 mm Hg | |
Record name | Methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
1000 mg/mL at 20 °C, soluble in water and oils, miscible at room temperature (in ethanol) | |
Record name | Methylpyrazine | |
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Record name | 2-Methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/848/ | |
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Density |
1.007-1.033 | |
Record name | 2-Methylpyrazine | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/848/ | |
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CAS No. |
109-08-0 | |
Record name | Methylpyrazine | |
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Record name | 2-Methylpyrazine | |
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Record name | 2-METHYLPYRAZINE | |
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Record name | 2-METHYLPYRAZINE | |
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Record name | Pyrazine, 2-methyl- | |
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Record name | 2-Methylpyrazine | |
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Record name | 2-methylpyrazine | |
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Record name | 2-METHYLPYRAZINE | |
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Record name | Methylpyrazine | |
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Melting Point |
-29 °C | |
Record name | Methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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